![molecular formula C17H24N4O3 B5543584 2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. For instance, Caroon et al. (1981) describe the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the target compound, for their potential as antihypertensive agents (Caroon et al., 1981). These syntheses often involve key steps such as Michael addition reactions, cyclization processes, and modifications at specific positions of the spirocyclic framework to introduce various substituents, demonstrating the complexity and versatility of synthetic strategies employed in the creation of these molecules.
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Research by Caroon et al. (1981) on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, demonstrated their potential as antihypertensive agents. The study found that certain substitutions on the compound could influence its activity as an alpha-adrenergic blocker, showing promise for the treatment of high blood pressure without significant orthostatic hypotension effects (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Smith et al. (1995) synthesized a series of spiropiperidines, including compounds structurally similar to the query compound, demonstrating potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings highlight their potential in treating respiratory conditions like bronchoconstriction (Smith et al., 1995).
Synthesis of Trifluoromethyl Heterocycles
Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines. This research demonstrates the compound's role in the innovative synthesis of trifluoromethylated pharmaceuticals (Honey et al., 2012).
Development of Antibacterial and Antifungal Agents
Thanusu et al. (2011) explored the synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, showing these derivatives exhibit significant antimicrobial activity against a range of clinically isolated pathogens. This research indicates the potential of such compounds in developing new antibacterial and antifungal therapies (Thanusu et al., 2011).
Propiedades
IUPAC Name |
2-ethyl-8-[3-(6-oxo-1H-pyridazin-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-2-20-12-17(11-16(20)24)7-9-21(10-8-17)15(23)6-4-13-3-5-14(22)19-18-13/h3,5H,2,4,6-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYVSFRAFSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.